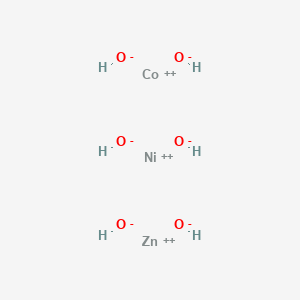
Cobalt(2+) nickel(2+) zinc hydroxide (1/1/1/6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) nickel(2+) zinc hydroxide (1/1/1/6) is a ternary hydroxide compound that incorporates cobalt, nickel, and zinc ions in a specific stoichiometric ratio. This compound is of significant interest due to its unique electrochemical properties, making it a valuable material in various applications, particularly in energy storage and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) nickel(2+) zinc hydroxide typically involves a hydrothermal method. In this process, cobalt, nickel, and zinc salts (such as their nitrates or acetates) are dissolved in water, and a precipitating agent like sodium hydroxide is added to the solution. The mixture is then subjected to hydrothermal conditions, usually at temperatures ranging from 120°C to 180°C, for several hours. This results in the formation of a well-defined nanostructure of the hydroxide compound .
Industrial Production Methods
On an industrial scale, the production of cobalt(2+) nickel(2+) zinc hydroxide can be achieved through a continuous precipitation process. This involves the controlled addition of metal salt solutions and a precipitating agent in a reactor, followed by filtration, washing, and drying of the precipitate. The process parameters, such as pH, temperature, and concentration, are carefully monitored to ensure the desired composition and properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) nickel(2+) zinc hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the metal ions can change their oxidation states.
Substitution Reactions: The hydroxide ions can be replaced by other anions, such as sulfates or carbonates, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the metal ions in the compound.
Reducing Agents: Sodium borohydride or hydrazine can reduce the metal ions to their lower oxidation states.
Substituting Agents: Sodium sulfate or sodium carbonate can be used to introduce sulfate or carbonate ions into the compound.
Major Products Formed
Oxidation Products: Oxidized forms of the metal hydroxides, such as cobalt(III) hydroxide, nickel(III) hydroxide, and zinc oxide.
Substitution Products: Mixed metal sulfates or carbonates, depending on the substituting agent used.
Applications De Recherche Scientifique
Cobalt(2+) nickel(2+) zinc hydroxide has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in supercapacitors and batteries due to its high capacitance and excellent cycling stability.
Electrochemical Sensors: It is employed in the development of sensors for detecting heavy metals and other analytes in environmental and biological samples.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism by which cobalt(2+) nickel(2+) zinc hydroxide exerts its effects is primarily through its electrochemical properties. The compound can undergo reversible redox reactions, allowing it to store and release charge efficiently. The presence of multiple metal ions enhances its conductivity and stability, making it an effective material for energy storage and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(2+) hydroxide: Used in similar applications but lacks the enhanced properties provided by the addition of nickel and zinc.
Nickel(2+) hydroxide: Commonly used in batteries but has lower stability compared to the ternary hydroxide.
Zinc hydroxide: Primarily used in medicinal and cosmetic applications but does not have the same electrochemical properties.
Uniqueness
Cobalt(2+) nickel(2+) zinc hydroxide stands out due to its combination of high capacitance, stability, and conductivity. The synergistic effect of the three metal ions results in superior performance in energy storage and catalytic applications compared to the individual metal hydroxides .
Propriétés
Numéro CAS |
161369-43-3 |
|---|---|
Formule moléculaire |
CoH6NiO6Zn |
Poids moléculaire |
285.1 g/mol |
Nom IUPAC |
zinc;cobalt(2+);nickel(2+);hexahydroxide |
InChI |
InChI=1S/Co.Ni.6H2O.Zn/h;;6*1H2;/q2*+2;;;;;;;+2/p-6 |
Clé InChI |
FADXZUOQMVGNAC-UHFFFAOYSA-H |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
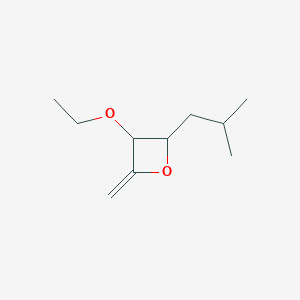
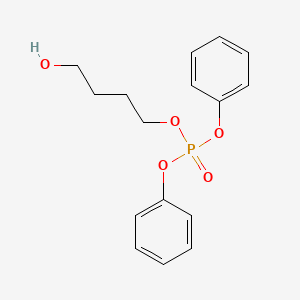
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
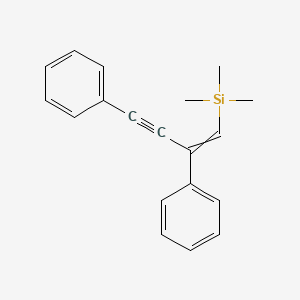
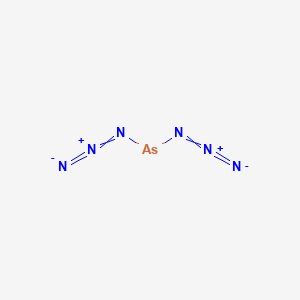
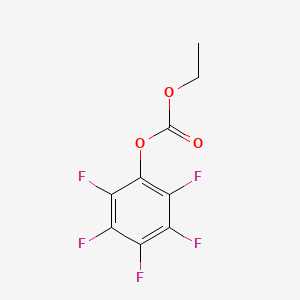
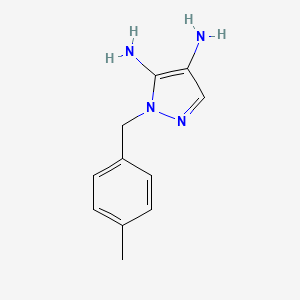
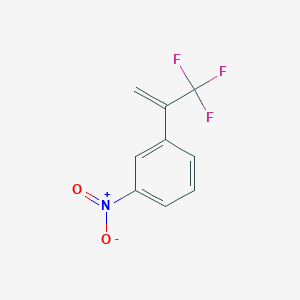
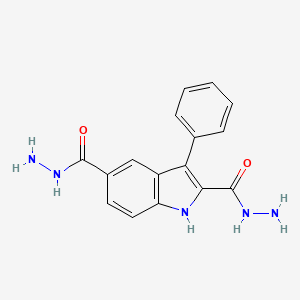
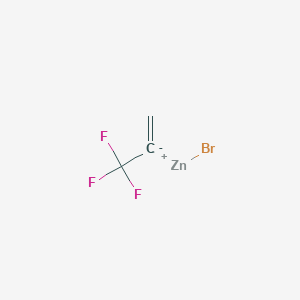
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
